Ethylene glycol diglycidyl ether
Description
Contextualization within Bifunctional Epoxy Compound Chemistry
Ethylene (B1197577) glycol diglycidyl ether (EGDGE) is a prominent member of the bifunctional epoxy compounds, a class of molecules characterized by the presence of two epoxide rings. researchgate.net This dual functionality allows EGDGE to act as a versatile building block and cross-linking agent in a variety of chemical reactions. polysciences.comsilverfernchemical.com Its structure, featuring a flexible ethylene glycol backbone flanked by two reactive glycidyl (B131873) ether groups, imparts a unique combination of hydrophilicity and reactivity. This distinguishes it from other bifunctional epoxides and makes it a valuable tool in creating polymers with tailored properties. The presence of two oxirane functionalities allows it to participate in polymerization reactions without acting as a chain terminator, thereby modifying and reducing the viscosity of epoxy resins. wikipedia.orgsmolecule.com
Historical Development and Evolution of Research Applications
Significance in Contemporary Chemical and Biomedical Sciences
In recent years, the significance of EGDGE has grown considerably, particularly in the fields of polymer chemistry and biomedical sciences. Its water solubility and ability to react with various functional groups, including amines, hydroxyls, and carboxyls, make it an ideal candidate for modifying biopolymers and synthesizing hydrogels. researchgate.netpolysciences.com In polymer chemistry, it is utilized as a cross-linking agent to enhance the mechanical properties and thermal stability of polymers. akademiabaru.com In the biomedical field, EGDGE is instrumental in the development of drug delivery systems, tissue engineering scaffolds, and biosensors. researchgate.netresearchgate.net Its ability to form stable, biocompatible hydrogels has been a key area of investigation. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBIOSPNXBMOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-72-5, 58782-18-6, 29317-04-2 | |
| Record name | Polyethylene glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
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| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=58782-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4044876 | |
| Record name | Ethylene glycol diglycidyl ether | |
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Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
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Physical Description |
Liquid | |
| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
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CAS No. |
2224-15-9, 72207-80-8 | |
| Record name | Glycol diglycidyl ether | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bis(1,2-epoxypropylether)ethanediol | |
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| Record name | Ethylene glycol diglycidyl ether | |
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| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
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| Record name | Ethylene glycol diglycidyl ether | |
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| Record name | 2,2'-[ethylenebis(oxymethylene)]bisoxirane | |
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| Record name | Polyethylene glycol diglycidyl ether | |
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| Record name | ETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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Chemical and Physical Properties
Ethylene (B1197577) glycol diglycidyl ether is an organic compound with the chemical formula C8H14O4. biosynth.comnih.gov It is a colorless to pale yellow liquid with a moderate viscosity. smolecule.com The presence of the ether linkages and hydroxyl groups contributes to its solubility in water. polysciences.com
| Property | Value |
| Molecular Formula | C8H14O4 |
| Molar Mass | 174.19 g/mol |
| Appearance | Colorless, transparent liquid |
| Density | 1.19 g/cm³ |
| IUPAC Name | 2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane |
Synthesis and Manufacturing Processes
The synthesis of ethylene (B1197577) glycol diglycidyl ether typically involves the reaction of ethylene glycol with epichlorohydrin (B41342). chemicalbook.comresearchgate.net This reaction is often carried out in the presence of a catalyst and a base.
One common laboratory-scale synthesis involves a phase-transfer catalytic condition. In this method, ethylene glycol is added dropwise to a vigorously stirred mixture of epichlorohydrin, sodium hydroxide (B78521), water, and a phase-transfer catalyst like tetrabutylammonium (B224687) chloride. The reaction is typically maintained at a controlled temperature, for instance, 40°C for 45 minutes. chemicalbook.com
Another described method uses a boron trifluoride ether complex as a catalyst and sodium hydroxide as the ring-closing agent. researchgate.net The process involves optimizing the molar ratios of the reactants and the reaction temperature to achieve high yields. researchgate.net
Industrial manufacturing follows a similar principle, where diethylene glycol and a Lewis acid catalyst are placed in a reactor, and epichlorohydrin is added slowly to manage the exothermic reaction. The resulting halohydrin is then dehydrochlorinated with sodium hydroxide to form the diglycidyl ether. wikipedia.org
| Reactants | Catalyst/Agent | Key Conditions |
| Ethylene glycol, Epichlorohydrin, Sodium hydroxide, Water | Tetrabutylammonium chloride (Phase-transfer catalyst) | 40°C, 45 minutes |
| Ethylene glycol, Epichlorohydrin | Boron trifluoride ether complex (catalyst), Sodium hydroxide (ring-closing agent) | Optimized molar ratios and temperature (e.g., 30°C for ring closure) |
| Diethylene glycol, Epichlorohydrin | Lewis acid catalyst, Sodium hydroxide | Slow addition of epichlorohydrin |
Mechanism of Action in Chemical Reactions
The chemical reactivity of ethylene (B1197577) glycol diglycidyl ether is primarily dictated by its two terminal epoxide rings. These three-membered rings are highly strained and susceptible to ring-opening reactions with nucleophiles. This reactivity is the basis for its use in polymerization and cross-linking.
Under alkaline conditions (pH > 7), the epoxide rings of EGDGE readily react with various functional groups such as hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), and sulfhydryl (-SH) groups. researchgate.net The ring-opening reaction forms a stable ether linkage and a new hydroxyl group, which can potentially participate in further reactions.
In polymerization, EGDGE can act as a monomer, reacting with other monomers to form a polymer chain. Its bifunctional nature allows it to connect two different polymer chains, leading to the formation of a three-dimensional network structure. This cross-linking process significantly alters the physical and mechanical properties of the resulting material, often increasing its rigidity, thermal stability, and chemical resistance. researchgate.net For example, it can crosslink with amine groups in gelatin molecules through a ring-opening reaction to form C-O-C bonds. researchgate.net
Toxicological Research and Biocompatibility Assessments of Ethylene Glycol Diglycidyl Ether
In Vitro Cytotoxicity Investigations in Various Cell Lines
In vitro studies are fundamental in assessing the preliminary toxicity of chemical compounds at the cellular level. Research on ethylene (B1197577) glycol diglycidyl ether has explored its effects on various cell lines, providing insights into its cytotoxic potential.
One area of investigation has been its impact on hematopoietic cell lines. Studies have analyzed the in vitro toxicity of ethylene glycol ethers on several cell lines, including growth-factor-dependent and leukemic cells from mice, rats, and humans. nih.gov For instance, ethylene glycol monobutyl ether (EGBE) was identified as a potent toxin for the human promyelocytic cell line, NB4. nih.gov The toxicity of these related compounds was observed to increase linearly with time. nih.gov Furthermore, assays using colony-forming units in culture medium (CFU-C) with human blood cord cells and murine bone marrow long-term cultures have confirmed the hematopoietic toxicity of ethylene glycol ethers. nih.gov Interestingly, stromal cells within the adherent layer of these cultures demonstrated greater resistance to the toxic effects than the hematopoietic cells themselves. nih.gov
In the context of dermal applications, the cytotoxicity of materials cross-linked with EGDE has been compared to those using other agents. For example, extracts from hyaluronic acid (HA) fillers cross-linked with poly(ethylene glycol) diglycidyl ether (PEGDE) showed reduced cytotoxicity in human keratinocytes (HaCaTs) and human dermal fibroblasts (HDFs) when compared to extracts from HA fillers cross-linked with 1,4-butanediol (B3395766) diglycidyl ether (BDDE). nih.gov The PEGDE-cross-linked filler extracts were associated with lower levels of oxidative stress and inflammation in these cell lines. nih.gov
In Vivo Toxicity Studies and Mechanistic Insights
In vivo studies in animal models provide a more comprehensive understanding of a substance's toxicity, encompassing systemic effects and local tissue reactions.
Subcutaneous Toxicity (e.g., Epidermal Ulceration, Body Weight Variation)
The subcutaneous administration of poly(ethylene glycol) diglycidyl ether (PEGDE) in mice has been a focus of in vivo toxicity assessment. In one study, BALB/c male mice were subcutaneously injected with PEGDE. nih.govnih.gov The results indicated a dose-dependent toxic response. nih.gov While lower doses did not produce significant effects, exposure to higher concentrations induced notable local tissue reactions. nih.govnih.gov
Specifically, epidermal ulceration and hair loss at the injection site were observed in mice. nih.govnih.govresearchgate.net These effects were dose-dependent, with more severe scarring and hair loss noted at higher concentrations. nih.gov The development of these skin lesions typically began within 10 days of injection. nih.gov
Regarding systemic effects, body weight variation was monitored. A significant decrease in body weight variation was observed in mice injected with higher doses of PEGDE compared to control groups. nih.govnih.govresearchgate.net However, feed intake was not significantly altered across the treatment groups. nih.govresearchgate.net
| Observation | Finding | Source |
|---|---|---|
| Epidermal Ulceration and Hair Loss | Induced at the injection site in a dose-dependent manner. | nih.govnih.govresearchgate.net |
| Body Weight Variation | Significantly lower in mice injected with high doses of PEGDE. | nih.govnih.govresearchgate.net |
| Feed Intake | No significant difference between treatment groups. | nih.govresearchgate.net |
Organ-Specific Toxicity and Histopathological Analysis
Histopathological analysis of organs is crucial for identifying target organ toxicity. Following subcutaneous administration of PEGDE in mice, major organs were examined. nih.govnih.gov Histological examination of the liver, spleen, and kidneys revealed no abnormalities, even at doses that caused significant local skin reactions. nih.govnih.govresearchgate.net This suggests that, under the conditions of the study, subcutaneously injected PEGDE did not exert significant toxicity on these internal organs. nih.govnih.gov
The skin at the injection site, however, showed clear histopathological changes. In mice administered high doses of PEGDE, the histology of the skin tissue revealed re-epithelialized or unhealed wounds, consistent with the observed epidermal ulcers. nih.govnih.govresearchgate.net These findings indicate that the primary toxicity of subcutaneously administered PEGDE is localized to the site of injection. nih.govnih.gov
Research on Residual Cross-linker Toxicity
In the manufacturing of biomaterials, such as hydrogels, residual amounts of the cross-linking agent can remain in the final product. nih.gov These unreacted molecules can be released from the cross-linked polymer network and may pose a toxic risk. nih.gov The toxicity of residual cross-linkers is a significant concern in the development of safe and effective biomaterials. nih.gov For example, it has been noted that hyaluronic acid hydrogels cross-linked with even small amounts of 1,4-butanediol diglycidyl ether (BDDE) can exhibit cytotoxicity. nih.gov The potential for unreacted epoxide rings in cross-linking agents like PEGDE to cause toxicity underscores the importance of minimizing residual levels in biomedical products. mdpi.com
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity assays are essential for evaluating the potential of a substance to cause genetic damage. Ethylene glycol diglycidyl ether is suspected of causing genetic defects. carlroth.com
Studies on related compounds provide some context. For diethylene glycol (DEG), mutagenicity was evaluated using the Salmonella/microsome preincubation assay, a standard test for gene mutations. europa.eu Similarly, the mutagenic potential of diethylene glycol monobutyl ether (diEGBE) was examined using a battery of in vitro assays, including the Salmonella mutagenicity test and the L5178Y mouse lymphoma test, followed by an in vivo assay in Drosophila. nih.gov For diethylene glycol monoethyl ether (DEGEE), a range of in vitro and in vivo studies found no genotoxic or mutagenic potential in reliable bacterial gene mutation assays. europa.eu
In contrast, studies on ethylene glycol itself in Fischer 344 rats, including a three-generation reproduction study and a dominant lethal mutagenesis study, showed no evidence of reduced fertility or increased fetal death. nih.gov
Biocompatibility of this compound-Modified Materials in Biological Systems
The biocompatibility of materials is a critical determinant of their suitability for medical applications. This involves assessing the material's interaction with biological systems, including the inflammatory response and tissue integration.
Materials modified with this compound have been investigated for their biocompatibility. For instance, chitosan (B1678972) cryogels cross-linked with diglycidyl ethers of ethylene glycol have been studied in a mouse model. acs.org The results showed a moderate inflammatory reaction around the implants, which was accompanied by the formation of normal granulation tissue. acs.org Importantly, no toxic, immunosuppressive, or sensitizing effects on the recipient's tissues were observed. acs.org
In a comparative study, hyaluronic acid (HA) fillers cross-linked with poly(ethylene glycol) diglycidyl ether (PEGDE) were compared to those cross-linked with 1,4-butanediol diglycidyl ether (BDDE). nih.gov The HA-PEGDE filler demonstrated favorable biocompatibility, with decreased expression of the pro-inflammatory cytokines tumor necrosis factor (TNF)-α and interleukin (IL)-1β, and reduced inflammatory cell infiltration compared to the HA-BDDE filler. nih.gov These findings suggest that HA-PEGDE fillers may be a suitable alternative where a minimal inflammatory response is desired. nih.gov
Comparative Toxicological Profiles with Alternative Cross-linking Agents
The toxicological and biocompatibility profiles of cross-linking agents are critical for their application in biomedical devices and materials that come into contact with biological systems. The following sections provide a comparative analysis of this compound against glutaraldehyde (B144438), 1,4-butanediol diglycidyl ether, and bisphenol A diglycidyl ether.
This compound (EGDGE) vs. Glutaraldehyde
Glutaraldehyde has been a widely used cross-linking agent, particularly for fixing biological tissues. However, concerns regarding its cytotoxicity have prompted the search for safer alternatives like EGDGE. researchgate.net
Detailed Research Findings:
Cytotoxicity: Research has shown that glutaraldehyde exhibits significant cytotoxic effects. nih.govaapd.org Studies on human cell lines have demonstrated that glutaraldehyde can be toxic at low concentrations. nih.govuow.edu.auuow.edu.au For instance, in human TK6 lymphoblast cells, cytotoxic effects were observed at concentrations as low as 10 microM, with only 10% cell survival at 20 microM. nih.gov In contrast, EGDGE is generally considered less toxic. researchgate.net When used to cross-link gelatin, EGDGE is favored over glutaraldehyde due to its lower cytotoxicity. researchgate.net In vitro assessments of biomeshes cross-linked with EGDGE showed that it did not increase the cytotoxicity level, with relative cell viability remaining above 70%. nih.gov
Genotoxicity: Glutaraldehyde has been shown to be genotoxic, inducing DNA-protein cross-links and mutations in vitro. nih.gov It has been described as mutagenic and potentially carcinogenic. researchgate.net This DNA-reactive genotoxic activity raises concerns about its long-term safety in biomedical applications. nih.gov
Biocompatibility: While effective in cross-linking, the residual glutaraldehyde in biomaterials can leach out and cause inflammatory reactions. In contrast, materials cross-linked with EGDGE have demonstrated good biocompatibility. For example, chitosan membranes chemically cross-linked with EGDGE were evaluated for their biological properties, and while they showed some differences compared to physically cross-linked membranes, they were still considered for applications like wound healing patches. mdpi.com
| Feature | This compound (EGDGE) | Glutaraldehyde |
| Cytotoxicity | Considered less toxic; did not increase cytotoxicity in biomeshes. researchgate.netnih.gov | Significant cytotoxicity observed at low concentrations. nih.govaapd.orguow.edu.auuow.edu.au |
| Genotoxicity | Not highlighted as a primary concern in comparative studies. | DNA-reactive, mutagenic, and potentially carcinogenic. nih.govresearchgate.net |
| Biocompatibility | Generally good biocompatibility. nih.govmdpi.com | Concerns about inflammatory reactions from leached residuals. |
This compound (EGDGE) vs. 1,4-Butanediol Diglycidyl Ether (BDDE)
BDDE is another common epoxy-based cross-linking agent, frequently used in hyaluronic acid (HA) dermal fillers. nih.govnih.gov Comparative studies with EGDGE (often as polyethylene (B3416737) glycol diglycidyl ether or PEGDE) provide valuable insights. nih.govresearchgate.net
Detailed Research Findings:
Cytotoxicity and Biocompatibility: In a comparative study of HA fillers, extracts from fillers cross-linked with PEGDE (a polymer of EGDGE) exhibited reduced cytotoxicity, oxidative stress, and inflammation in human keratinocytes and fibroblasts compared to those cross-linked with BDDE. nih.gov In vivo studies in mice also showed that the PEGDE-crosslinked filler had more favorable biocompatibility, with decreased expression of inflammatory markers like TNF-α and IL-1β and reduced inflammatory cell infiltration compared to the BDDE-crosslinked filler. nih.gov
In Vivo Toxicity: While both are used in biomaterials, studies on the subcutaneous toxicity of residual cross-linkers are crucial. A study on the subcutaneous administration of PEGDE in mice indicated that high doses could cause toxic responses. nih.gov However, another study suggested that PEGDE induces lower levels of dermal toxicity than BDDE in vitro. nih.gov
| Feature | This compound (EGDGE/PEGDE) | 1,4-Butanediol Diglycidyl Ether (BDDE) |
| Cytotoxicity | Lower cytotoxicity in HA fillers compared to BDDE. nih.gov | Higher cytotoxicity in HA fillers compared to PEGDE. nih.gov |
| Inflammatory Response | Decreased inflammatory markers and cell infiltration. nih.gov | Higher inflammatory response. nih.gov |
| Biocompatibility | Favorable biocompatibility in vivo. nih.gov | Less favorable biocompatibility compared to PEGDE. nih.gov |
This compound (EGDGE) vs. Bisphenol A Diglycidyl Ether (BADGE)
BADGE is a major component of epoxy resins and has been used in various applications, including coatings for food cans. uzh.chwikipedia.orgtaylorandfrancis.com Its toxicological profile has been extensively studied.
Detailed Research Findings:
Genotoxicity and Carcinogenicity: BADGE has shown marked mutagenic potential in bacteria and is clastogenic in mammalian cells in vitro. uzh.ch However, in many in vivo genotoxicity tests, it did not show systemic genotoxicity. uzh.ch Carcinogenicity studies have yielded mixed results, with some studies in mice showing an increased incidence of certain tumors, while others did not. nih.gov
Cytocompatibility: Epoxy resin-based materials containing BADGE have been used in dentistry. researchgate.net While some data indicate dose-dependent cytotoxicity and genotoxicity in vitro, other results suggest relatively good cytocompatibility in its polymerized state. researchgate.net The antimicrobial activity of some epoxy-based sealers is attributed to the presence of BADGE. researchgate.net
Comparative Data with EGDGE: Direct comparative toxicological studies between EGDGE and BADGE are less common in the provided search results. However, the known genotoxic potential of BADGE in vitro highlights a key area of difference. uzh.ch EGDGE is often selected for biomedical applications due to a perception of lower toxicity. researchgate.net
| Feature | This compound (EGDGE) | Bisphenol A Diglycidyl Ether (BADGE) |
| Genotoxicity | Not a primary concern in the provided context. | Mutagenic in bacteria and clastogenic in vitro. uzh.ch |
| Carcinogenicity | Not extensively discussed in the provided context. | Mixed results in animal studies. nih.gov |
| Cytocompatibility | Generally considered to have good biocompatibility. nih.gov | Dose-dependent cytotoxicity noted; good in polymerized state. researchgate.net |
Environmental Fate and Remediation Research Involving Ethylene Glycol Diglycidyl Ether
Biodegradation Pathways and Environmental Persistence Studies
Detailed scientific literature specifically outlining the biodegradation pathways of ethylene (B1197577) glycol diglycidyl ether is limited. However, information regarding the environmental fate of ethylene glycol and other glycol ethers provides some insight. Ethylene glycol itself is known to be readily biodegradable in both aerobic and anaerobic conditions, with studies showing rapid degradation in surface water, groundwater, and soil. inchem.orgresearchgate.netcanada.ca For instance, complete degradation of ethylene glycol has been observed within 20 days in freshwater and within 7 days under anaerobic conditions. inchem.org The primary mechanism of atmospheric degradation for ethylene glycol is through reaction with hydroxyl radicals, with an estimated half-life of 0.3 to 3.5 days. inchem.org
Conversely, safety data sheets for ethylene glycol diglycidyl ether suggest that the substance is not readily biodegradable. carlroth.com According to one safety data sheet, the theoretical oxygen demand for EGDE is 1.745 mg/mg, and the theoretical carbon dioxide production is 2.021 mg/mg. carlroth.com The substance is not classified as a persistent, bioaccumulative, and toxic (PBT) or a very persistent and very bioaccumulative (vPvB) substance. carlroth.comcarlroth.com
Studies on the microbial degradation of glycol ethers have identified bacteria, such as Pseudomonas and Xanthobacter species, capable of assimilating various ethylene glycol ethers. nih.gov The metabolic process can lead to the formation of intermediates like ethoxyacetic acid. nih.gov Research on the fungus Aspergillus versicolor has shown it can degrade ethylene glycol monomethyl ether, though it may produce toxic metabolites. nih.gov While these studies focus on related compounds, they suggest that microbial breakdown of the ether linkages in EGDE is a potential, albeit likely slow, degradation route. The persistence of EGDE in the environment is a key area for further research to fully understand its long-term ecological impact.
Applications in Wastewater Treatment and Adsorption Technologies
The primary application of this compound in environmental remediation is as a crosslinking agent to create stable and effective adsorbents for wastewater treatment. The bifunctional nature of EGDE allows it to form robust three-dimensional networks with various polymers, enhancing their mechanical strength and chemical stability, which is crucial for their use in treating industrial effluents. researchgate.netpolysciences.com
Adsorbents cross-linked with this compound remove pollutants from wastewater through several mechanisms, primarily influenced by the nature of the base polymer and the target contaminant. The adsorption process for both dyes and heavy metals often involves a combination of physical and chemical interactions.
In the case of dye removal, the adsorption mechanisms can include electrostatic interactions, hydrogen bonding, and π-π stacking interactions between the adsorbent and the dye molecules. rsc.orgresearchgate.net For instance, cationic hydrogels can effectively bind with anionic dyes through electrostatic attraction. nih.gov The porous structure of the hydrogels, facilitated by the crosslinking with EGDE, allows for high water penetration and exposes a larger number of internal adsorption sites. rsc.org Similar to heavy metal adsorption, the kinetics of dye removal by EGDE-crosslinked adsorbents are often described by the pseudo-second-order model, and the adsorption isotherms can typically be modeled by the Langmuir or Freundlich equations. nih.govresearchgate.netmdpi.com
Researchers have developed a variety of adsorbents using this compound as a crosslinker to target specific pollutants in wastewater.
Heavy Metal Removal:
Chitosan (B1678972), a biopolymer derived from chitin, is a popular choice for developing adsorbents due to its abundance of functional groups. To enhance its stability in acidic solutions and its mechanical properties, chitosan is often cross-linked with EGDE.
One study focused on the preparation of chitosan beads cross-linked with both tripolyphosphate (TPP) and EGDE for the removal of hexavalent chromium (Cr(VI)). The resulting adsorbent demonstrated a significant adsorption capacity, as detailed in the table below. lpnu.uaresearchgate.net The mechanism suggested was ion-exchange. researchgate.net
Another area of research involves the use of EGDE-crosslinked chitosan for the removal of other heavy metals like copper (Cu(II)). Modified chitosan materials, including those cross-linked with EGDE, have been investigated for their ability to adsorb Cu(II) ions from aqueous solutions. researchgate.netmdpi.com Magnetic chitosan materials cross-linked with EGDE have also been synthesized for the removal of heavy metals, offering the advantage of easy separation from the treated water using a magnetic field. rsc.org
Table 1: Performance of EGDE-Cross-linked Adsorbents for Heavy Metal Removal
| Adsorbent | Target Pollutant | Adsorption Capacity (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| Chitosan beads cross-linked with TPP and EGDE | Cr(VI) | 104.283 | 3 | researchgate.net |
| Chitosan-cellulose hydrogel beads cross-linked with EGDE | Cu(II) | Data not specified in abstract | Not specified | researchgate.net |
Dye Removal:
EGDE-crosslinked hydrogels have shown significant promise for the removal of various dyes from industrial effluents. The three-dimensional porous structure of these hydrogels provides a large surface area for adsorption.
For example, chitosan beads cross-linked with EGDE have been tested for their ability to remove acid dyes such as Acid Red 37 and Acid Blue 25 from aqueous solutions. researchgate.net While cross-linking slightly reduced the adsorption capacity compared to native chitosan due to the consumption of amine groups, the enhanced stability is a significant advantage for practical applications. researchgate.net
Table 2: Performance of EGDE-Cross-linked Adsorbents for Dye Removal
| Adsorbent | Target Pollutant | Adsorption Capacity (mg/g) | Optimal Conditions | Reference |
|---|---|---|---|---|
| Chitosan-EGDE beads | Acid Red 37 | Not specified | pH dependent | researchgate.net |
| Chitosan-EGDE beads | Acid Blue 25 | Not specified | pH dependent | researchgate.net |
Furthermore, cyclodextrin-based materials cross-linked with various agents, including those with epoxide functionalities similar to EGDE, are being explored for the removal of a wide range of organic micropollutants, such as dyes and pharmaceuticals. google.comcyclodextrinnews.comnih.gov The inclusion complex formation ability of cyclodextrins, combined with the robust hydrogel structure, makes these materials highly effective adsorbents. nih.gov
Computational and Theoretical Studies of Ethylene Glycol Diglycidyl Ether Systems
Molecular Modeling of Reactivity and Reaction Pathways
Molecular modeling techniques, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity of EGDGE and elucidating the intricate pathways of its reactions. These computational methods provide a quantum mechanical understanding of the electron distribution and energy landscapes that govern chemical transformations.
The curing of EGDGE, typically with amine-based hardeners, is a primary area of investigation. The reaction between the epoxy groups of EGDGE and a primary amine proceeds in a two-step addition mechanism. mdpi.com In the first step, the primary amine attacks one of the epoxy rings, leading to its opening and the formation of a secondary amine. This is followed by the reaction of the newly formed secondary amine with another epoxy group. mdpi.com This series of reactions leads to the formation of a cross-linked polymer network. While specific DFT studies exclusively on EGDGE's reactivity are not abundant in publicly available literature, the principles are well-established from studies on analogous diepoxide systems like diglycidyl ether of bisphenol A (DGEBA). researchgate.net
Furthermore, DFT calculations have been successfully employed to study the glycolysis of polymers like poly(ethylene terephthalate) (PET) where ethylene (B1197577) glycol is a key reactant. nih.gov These studies calculate the energy barriers for various reaction steps, helping to identify the most favorable reaction pathways. nih.gov Similar computational approaches can be applied to model the reaction kinetics and mechanisms of EGDGE with various curing agents, providing insights into the catalyst's role and the effect of reaction conditions on the curing process.
Simulation of Polymerization and Cross-linking Network Formation
Molecular dynamics (MD) simulations are instrumental in modeling the polymerization and cross-linking of EGDGE to form three-dimensional polymer networks. researchgate.netresearchgate.net These simulations can track the trajectories of individual atoms and molecules over time, allowing for the observation of the dynamic process of network formation.
The simulation of the cross-linking process often involves a multi-step approach. researchgate.net Initially, a simulation box is populated with EGDGE and curing agent molecules in the desired stoichiometric ratio. The system is then equilibrated at a specific temperature. The cross-linking reaction is simulated by identifying reactive sites (e.g., epoxy groups and amine hydrogens) that are within a certain cutoff distance of each other and forming a covalent bond between them. This process is repeated iteratively, with periods of system relaxation, to mimic the gradual formation of the polymer network. researchgate.net
Through these simulations, several key aspects of the network formation can be investigated:
Gel Point: The point at which a continuous network spanning the entire system is formed can be detected using percolation theory. acs.org This is a critical parameter as it marks the transition from a liquid to a solid gel.
Influence of Reaction Conditions: The effect of parameters such as temperature, monomer concentration, and the ratio of reactants on the final network structure can be systematically studied. For instance, simulations can show how different conditions might lead to more homogeneous or heterogeneous network structures.
Experimental studies on the synthesis of network polymers from the addition reaction of multifunctional amines and poly(ethylene glycol) diglycidyl ether provide a basis for validating these simulation models. mdpi.com
Predictive Modeling of Material Properties and Structure-Function Relationships
A significant advantage of computational modeling is its ability to predict the macroscopic properties of materials based on their molecular structure. For EGDGE-based polymers, molecular dynamics simulations can be used to calculate a range of mechanical, thermal, and other physical properties.
By subjecting the simulated cross-linked network to virtual mechanical tests, such as uniaxial tension or shear deformation, it is possible to predict key mechanical properties. researchgate.net For example, the Young's modulus, which measures the stiffness of the material, can be determined from the slope of the stress-strain curve in a simulated tensile test.
The following table presents experimental data for a UV-cured coating containing ethylene glycol diglycidyl ether, which can be used as a benchmark for predictive models.
| Property | Value |
|---|---|
| Tensile Strength | 46.25 MPa |
| Young's Modulus | 1487.26 MPa |
| Elongation at Tear | 6.27% |
Data from a study on a cationic type UV-curing coating prepared with this compound, epoxy resin (E-51), and a photoinitiator. acs.org
Computational models are also crucial for establishing structure-property relationships. iust.ac.irresearchgate.net By systematically varying the molecular structure in the simulations—for instance, by changing the length of the ethylene glycol chain in a poly(ethylene glycol) diglycidyl ether or altering the functionality of the curing agent—researchers can understand how these molecular features influence the final material properties. This predictive capability is invaluable for the rational design of new EGDGE-based polymers with specific, desired characteristics, reducing the need for extensive and time-consuming experimental work. researchgate.net
Future Research Directions and Emerging Avenues for Ethylene Glycol Diglycidyl Ether
Design of Novel Ethylene (B1197577) Glycol Diglycidyl Ether Derivatives with Tailored Reactivity and Specificity
The development of novel derivatives of ethylene glycol diglycidyl ether is a promising area of research. By chemically modifying the basic EGDE structure, scientists aim to create molecules with precisely controlled reactivity and specificity for various applications.
One approach involves the synthesis of random copolymers of ethylene oxide and allyl glycidyl (B131873) ether (AGE). nih.gov This method, utilizing anionic ring-opening polymerization, allows for the creation of PEG-based platforms with multiple functionalities. nih.gov These derivatives can then be conjugated with biomolecules like peptides, offering a high loading capacity. nih.gov
Another avenue of exploration is the creation of oxidation-responsive and "clickable" polyethylene (B3416737) glycol (PEG) analogues. acs.org By incorporating a methyl-thioether moiety into the glycidyl ether structure, researchers have synthesized well-defined thioether-functional PEGs. acs.org These polymers can undergo a change in their physical properties in response to oxidation, a significant feature for developing smart drug delivery systems. acs.org
| Derivative Type | Synthesis Method | Key Features | Potential Applications |
| Poly(ethylene glycol-co-allyl glycidyl ether) | Anionic ring-opening polymerization | Multiple functionalities for bioconjugation, high peptide loading capacity nih.gov | Drug delivery, tissue engineering nih.gov |
| Oxidation-responsive thioether-functional PEGs | Anionic ring-opening polymerization of 2-(methylthio)ethyl glycidyl ether | "Clickable" for further modification, responsive to oxidative stimuli acs.org | Smart drug delivery, biosensors acs.org |
Integration with Advanced Manufacturing Technologies (e.g., 3D Printing for Complex Hydrogel Structures)
The integration of EGDE and its derivatives with advanced manufacturing technologies, particularly 3D printing, is set to revolutionize the fabrication of complex biomedical structures. Hydrogels, which are a key application of EGDE, are an ideal material for 3D printing due to their tissue-like properties. researchgate.netnih.gov
Researchers are exploring the use of EGDE-crosslinked hydrogels as bio-inks for 3D printing. researchgate.net These hydrogels can be designed to have specific mechanical properties and degradation rates, allowing for the creation of patient-specific implants and tissue scaffolds. nih.govacs.org The ability to precisely control the architecture of these scaffolds is crucial for guiding cell growth and tissue regeneration. researchgate.net
Future directions in this area include the development of 4D bioprinting, where the printed structures can change their shape or function over time in response to specific stimuli. researchgate.net This could involve incorporating stimuli-responsive EGDE derivatives into the hydrogel formulation.
Refined Bioconjugation Methodologies for Targeted Therapeutic and Diagnostic Systems
EGDE's reactive epoxy groups make it a valuable tool for bioconjugation, the process of linking molecules to proteins, peptides, or other biomolecules. elexbiotech.commdpi.com Future research will focus on developing more refined and efficient bioconjugation methodologies to create highly targeted therapeutic and diagnostic systems.
One area of focus is the development of heterobifunctional linkers based on oligo(ethylene glycol) that incorporate a terminal alkyne or azide (B81097) group. nih.gov These "clickable" linkers allow for highly specific and efficient conjugation to biomolecules, which is essential for creating targeted drug delivery systems that can deliver a therapeutic payload directly to diseased cells, minimizing side effects. nih.gov
Furthermore, the development of poly(ethylene glycol-co-allyl glycidyl ether) copolymers provides a modular platform for multiple bioconjugations. nih.gov The pendant allyl groups can be functionalized with a variety of molecules, enabling the creation of multifunctional constructs for simultaneous imaging and therapy (theranostics). nih.gov
Comprehensive Risk Assessment and Regulatory Framework Development for Biomedical Applications
As the use of EGDE in biomedical applications expands, a thorough understanding of its potential risks and the establishment of a clear regulatory framework are paramount. nih.govepa.gov While EGDE is generally considered biocompatible, comprehensive long-term studies are needed to fully evaluate its in vivo behavior, degradation products, and potential for immunogenicity. polysciences.compolysciences.com
Future research will involve detailed toxicological studies to assess the safety of EGDE and its derivatives. nih.gov This includes evaluating its potential for causing genetic defects, as some data suggests it may be a suspected mutagen. carlroth.com The environmental fate and potential ecotoxicity of EGDE and its byproducts will also require further investigation. nih.gov
The development of standardized testing protocols and a clear regulatory pathway will be crucial for the successful clinical translation of EGDE-based biomedical products. This will involve collaboration between researchers, industry, and regulatory agencies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA). epa.govnih.gov
Exploration of this compound in Smart Materials and Responsive Systems
The inherent properties of EGDE make it an excellent candidate for the development of smart materials and responsive systems. rsc.orgberkeley.edu These materials can change their properties in response to external stimuli such as temperature, pH, or light. rsc.orgnih.gov
One promising area is the development of stimuli-responsive hydrogels for controlled drug delivery. nih.gov By incorporating EGDE as a crosslinker in combination with other responsive polymers, hydrogels can be designed to release a therapeutic agent in response to a specific trigger, such as a change in temperature at a disease site. nih.gov For example, hydrogels containing temperature-sensitive liposomes have been shown to respond to both thermal and enzymatic stimuli. nih.gov
Future research will also explore the use of EGDE in creating self-healing materials and sensors. The reversible nature of some crosslinking chemistries involving EGDE could be exploited to create materials that can repair themselves after damage. Furthermore, the incorporation of EGDE-based polymers into sensor platforms could lead to the development of highly sensitive and selective biosensors for a variety of applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the cross-linking efficiency of EGDE in polymer networks?
- Methodological Answer : To optimize cross-linking, adjust the molar ratio of EGDE to the polymer (e.g., polytrimethylene carbonate, pTMC) and vary solvent polarity. For instance, biocompatible gels with pTMC showed optimal mechanical properties at 20–80% polymer concentration when cross-linked with EGDE . Epoxy ring-opening reactions can be monitored via FTIR or NMR to track glycidyl ether consumption. Post-cross-linking, sterilize gels using X-ray radiation (25 kGy) for biocompatibility assays .
Q. What characterization techniques are critical for analyzing EGDE-modified polymers?
- Methodological Answer : Use dynamic mechanical analysis (DMA) to assess thermo-mechanical properties (e.g., storage modulus, glass transition temperature). For structural insights, employ gel permeation chromatography (GPC) to measure molecular weight changes and scanning electron microscopy (SEM) to visualize network morphology. Toxicity profiling should include in vitro cytotoxicity assays (e.g., MTT) and HPLC to detect residual EGDE or byproducts .
Q. How is EGDE synthesized, and what factors influence its epoxy value?
- Methodological Answer : EGDE is synthesized via nucleophilic substitution between polyethylene glycol (PEG) and epichlorohydrin (ECH) using tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst. Key variables include reaction time (6–12 hrs), PEG:ECH molar ratio (1:2–1:4), and NaOH concentration (20–30%). Orthogonal experiments indicate epoxy value peaks at a 1:3 PEG:ECH ratio with 25% NaOH .
Advanced Research Questions
Q. How do competing reaction pathways in EGDE-based curing systems affect cross-linking kinetics?
- Methodological Answer : In systems with aminomaleimide hardeners, the maleimide group initiates epoxy ring-opening while concurrently participating in cross-linking. Use non-isothermal differential scanning calorimetry (DSC) to model curing kinetics (e.g., Kissinger or Flynn-Wall-Ozawa methods). Compare activation energies (Ea) of EGDE with aromatic epoxies (e.g., bisphenol A diglycidyl ether) to identify rate-limiting steps .
Q. What strategies mitigate toxicity in EGDE-cross-linked hydrogels for biomedical applications?
- Methodological Answer : Replace EGDE with less toxic alternatives like polyethylene glycol diglycidyl ether (PEGDE) or use carbodiimide cross-linkers. If EGDE is essential, employ extensive dialysis (MWCO 1–3 kDa) to remove unreacted EGDE and byproducts. Validate biocompatibility via ISO 10993-5 standards, including fibroblast viability and inflammatory cytokine assays .
Q. How can EGDE enhance bioelectrochemical systems, such as enzyme wiring in redox hydrogels?
- Methodological Answer : EGDE cross-links polyaniline and glucose oxidase in a one-step process at pH 7.2. Adjust the EGDE:polyaniline ratio to balance conductivity and enzyme activity. Electrochemical impedance spectroscopy (EIS) and chronoamperometry (e.g., at 0.3 V vs. Ag/AgCl) quantify electron transfer rates. Optimize glucose permeability by varying PEG chain length in the hydrogel .
Q. Why do discrepancies exist in literature regarding EGDE’s efficacy in lignocellulosic biomass pretreatment?
- Methodological Answer : Contradictions arise from varying biomass sources (e.g., hardwood vs. softwood) and EGDE’s role as a carbocation scavenger. Standardize pretreatment conditions (e.g., 160–180°C, 10–30 min) and quantify lignin repolymerization inhibition via GPC or HSQC NMR. Compare enzymatic hydrolysis yields (FPU/g biomass) with/without EGDE .
Q. What role does EGDE play in lithium-ion conducting composites, and how is conductivity optimized?
- Methodological Answer : EGDE-derived oligomers (e.g., diglycidyl ether of PEG) dissolve lithium salts (LiClO₄) via ether-oxygen coordination. Optimize Li⁺ transport by varying EGDE molecular weight (e.g., 372 vs. 640 g/mol) and salt concentration (20–100 phr). Characterize ionic conductivity using electrochemical impedance spectroscopy (EIS) at 25–80°C .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., EGDE’s toxicity vs. efficacy), conduct controlled studies with identical polymer matrices and cross-linking densities. Use multivariate ANOVA to isolate variables like solvent choice or sterilization method .
- Advanced Synthesis : For novel cross-linkers, functionalize EGDE with blocked isocyanate groups via IPDI reaction, followed by hydrophilic modification (e.g., PEG-1000). Validate using MALDI-TOF for intermediate structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
